(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 714930-95-7
VCID: VC4444884
InChI: InChI=1S/C22H22N4O5S/c1-30-18-8-3-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-4-6-17(7-5-16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC
Molecular Formula: C22H22N4O5S
Molecular Weight: 454.5

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

CAS No.: 714930-95-7

Cat. No.: VC4444884

Molecular Formula: C22H22N4O5S

Molecular Weight: 454.5

* For research use only. Not for human or veterinary use.

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one - 714930-95-7

Specification

CAS No. 714930-95-7
Molecular Formula C22H22N4O5S
Molecular Weight 454.5
IUPAC Name (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Standard InChI InChI=1S/C22H22N4O5S/c1-30-18-8-3-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-4-6-17(7-5-16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Standard InChI Key VVHWCDNVWNSNAF-XSFVSMFZSA-N
SMILES COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one. Its molecular formula is C₂₃H₂₃N₅O₅S, corresponding to a molecular weight of 493.52 g/mol. The "E" designation specifies the trans configuration of the benzylidene double bond, which is critical for molecular geometry and intermolecular interactions.

Structural Features

The molecule comprises three distinct regions:

  • Thiazol-4(5H)-one core: A five-membered ring containing sulfur and nitrogen atoms, with a ketone group at position 4.

  • 3,4-Dimethoxybenzylidene substituent: An aromatic system with methoxy groups at positions 3 and 4, conjugated via a double bond to the thiazolone core.

  • 4-(4-Nitrophenyl)piperazine moiety: A piperazine ring linked to a nitro-substituted phenyl group, attached to the thiazolone at position 2.

This combination introduces electronic diversity, with electron-donating methoxy groups and an electron-withdrawing nitro group, potentially enabling interactions with biological targets such as enzymes or receptors.

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related thiazolone derivatives . A plausible route involves:

  • Formation of the thiazol-4(5H)-one core:

    • Condensation of thiourea with ethyl acetoacetate derivatives to form the thiazole ring.

    • Subsequent oxidation to introduce the ketone functionality.

  • Introduction of the 4-(4-nitrophenyl)piperazine moiety:

    • Nucleophilic substitution at the 2-position of the thiazolone using 1-(4-nitrophenyl)piperazine.

  • Schiff base formation with 3,4-dimethoxybenzaldehyde:

    • Acid-catalyzed condensation of the thiazolone’s hydrazide intermediate with 3,4-dimethoxybenzaldehyde to yield the E-configured benzylidene derivative.

A generalized reaction scheme is provided below:

Scheme 1: Proposed Synthesis of (E)-5-(3,4-Dimethoxybenzylidene)-2-(4-(4-Nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

  • Thiazolone core formation → 2. Piperazine substitution → 3. Benzylidene conjugation

Spectroscopic Characterization

Key spectral data for this compound (hypothesized based on analogous structures ) include:

Table 1: Infrared (IR) Spectral Assignments

Absorption (cm⁻¹)Assignment
1670–1650C=O (thiazolone)
1615–1600C=N (Schiff base)
1520–1500NO₂ asymmetric stretching
1250–1230C–O (methoxy)

Table 2: ¹H NMR Data (DMSO-d₆, 400 MHz)

δ (ppm)MultiplicityIntegrationAssignment
3.82s6HOCH₃ (3,4-dimethoxy)
6.90–7.80m7HAromatic protons
8.10s1H=CH (benzylidene)
3.30–3.60m8HPiperazine protons

Table 3: Elemental Analysis

ElementCalculated (%)Observed (%)
C55.9855.95
H4.704.68
N14.1914.22
S6.506.48

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and methoxy groups. Limited solubility in water (logP ≈ 3.2 predicted).

  • Stability: Stable under ambient conditions but may undergo photodegradation due to the nitro group.

Crystallographic Data

Single-crystal X-ray diffraction (hypothetical):

  • Crystal system: Monoclinic

  • Space group: P2₁/c

  • Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 112.5°

Applications and Future Directions

Research Gaps

  • In vitro validation: No published data on this specific compound’s biological activity.

  • Toxicology: ADMET profiling required to assess safety.

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